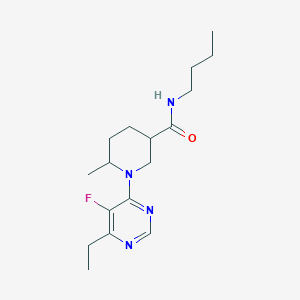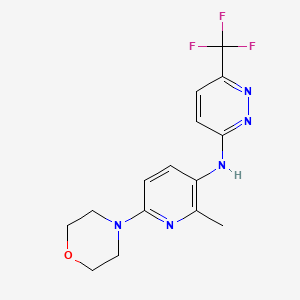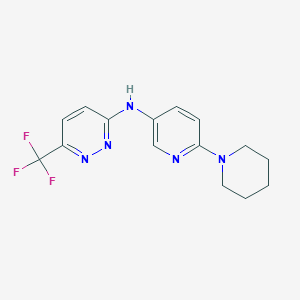
N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of piperidine carboxamides and contains a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials include 6-ethyl-5-fluoropyrimidine and 6-methylpiperidine-3-carboxylic acid. The synthetic route may involve the following steps:
Formation of the pyrimidine intermediate: The 6-ethyl-5-fluoropyrimidine is synthesized through a series of reactions, including halogenation and alkylation.
Coupling reaction: The pyrimidine intermediate is then coupled with 6-methylpiperidine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
N-butylation: The final step involves the N-butylation of the piperidine ring using n-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1-(6-ethyl-5-chloropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide
- N-butyl-1-(6-ethyl-5-bromopyrimidin-4-yl)-6-methylpiperidine-3-carboxamide
- N-butyl-1-(6-ethyl-5-iodopyrimidin-4-yl)-6-methylpiperidine-3-carboxamide
Uniqueness
N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)-6-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN4O/c1-4-6-9-19-17(23)13-8-7-12(3)22(10-13)16-15(18)14(5-2)20-11-21-16/h11-13H,4-10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXUBUPXXHOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(N(C1)C2=NC=NC(=C2F)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol](/img/structure/B7056249.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7056255.png)
![N-[2-[[[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7056260.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7056265.png)
![2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7056271.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide](/img/structure/B7056276.png)
![4-Ethyl-5-fluoro-6-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B7056278.png)
![4-Ethyl-5-fluoro-6-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrimidine](/img/structure/B7056280.png)

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3-benzoxazole](/img/structure/B7056304.png)

![3-[3-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056311.png)
![N-[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7056313.png)
![2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B7056340.png)
